ReAsH-EDT2

Beschreibung

Eigenschaften

IUPAC Name |

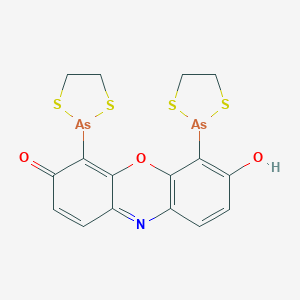

4,6-bis(1,3,2-dithiarsolan-2-yl)-7-hydroxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13As2NO3S4/c20-11-3-1-9-15(13(11)17-23-5-6-24-17)22-16-10(19-9)2-4-12(21)14(16)18-25-7-8-26-18/h1-4,20H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNIBJWQHKWCMGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C(C=CC3=C2OC4=C(C(=O)C=CC4=N3)[As]5SCCS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13As2NO3S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20572996 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

545.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438226-89-2 | |

| Record name | 4,6-Bis(1,3,2-dithiarsolan-2-yl)-7-hydroxy-3H-phenoxazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20572996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Mechanism of ReAsH-EDT2 Fluorescence: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, properties, and applications of ReAsH-EDT2, a fluorogenic biarsenical dye used for site-specific labeling of proteins in living cells. This technology offers a powerful tool for studying protein localization, trafficking, interactions, and conformational changes.

Core Principles of this compound Fluorescence

This compound is a membrane-permeable, red-emitting fluorescent probe derived from the fluorophore resorufin (B1680543).[1][2] In its free state, complexed with two molecules of 1,2-ethanedithiol (B43112) (EDT), the dye is essentially non-fluorescent.[2][3][4] Fluorescence is induced upon binding to a genetically encoded tetracysteine tag (TC-tag) engineered into a protein of interest. The minimal and most common TC-tag sequence is Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC).

The fluorescence activation mechanism is based on a thiol-arsenic ligand exchange reaction. The two arsenic atoms of the ReAsH molecule each form a stable covalent bond with two cysteine thiols within the TC-tag. This binding event displaces the EDT molecules, leading to a significant increase in the quantum yield of the resorufin fluorophore, resulting in a bright red fluorescent signal. This "pro-fluorescent" nature of this compound allows for specific detection of tagged proteins with a high signal-to-noise ratio, as unbound dye remains in a quenched state.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Chemical Formula | C₁₆H₁₃As₂NO₃S₄ | |

| Molar Mass | 545.4 g/mol | |

| Excitation Maximum (λex) | 593 nm | |

| Emission Maximum (λem) | 608 nm | |

| Quantum Yield (bound) | Up to 0.47 (with optimized TC-tags) | |

| Binding Affinity (Kd) | ~10⁻¹¹ M |

Experimental Protocols

General Protein Labeling in Live Cells

This protocol outlines the general steps for labeling proteins containing a tetracysteine tag with this compound in live mammalian cells.

-

Cell Preparation: Culture cells expressing the tetracysteine-tagged protein of interest under standard conditions. For adherent cells, ensure they are well-attached to the culture vessel.

-

Labeling Solution Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Dilute the stock solution in a labeling medium (e.g., Opti-MEM® Reduced-Serum Medium, HBSS) to a final concentration typically ranging from 1 µM to 10 µM. It is often beneficial to pre-complex the ReAsH dye with EDT for about 10 minutes at room temperature before adding it to the cells.

-

Cell Labeling: Replace the cell culture medium with the labeling solution containing this compound. Incubate the cells for 30-60 minutes at 37°C.

-

Washing to Reduce Non-specific Binding: After incubation, it is crucial to wash the cells to remove unbound and non-specifically bound this compound. This is typically done using a wash buffer containing a dithiol competitor such as 1,2-ethanedithiol (EDT) or British anti-Lewisite (BAL). A typical wash involves incubating the cells with the wash buffer for 15 minutes.

-

Imaging: After washing, replace the wash buffer with a suitable imaging buffer (e.g., FRET buffer: 125 mM NaCl, 5 mM KCl, 6 mM glucose, 25 mM HEPES pH 7.6). The cells are now ready for fluorescence microscopy imaging using appropriate filter sets for red fluorescence.

Fluorescence Resonance Energy Transfer (FRET) Studies

This compound can serve as an acceptor for FRET in combination with donor fluorescent proteins like Green Fluorescent Protein (GFP) or Yellow Fluorescent Protein (YFP).

-

Construct Design: Engineer a fusion protein containing both the donor fluorescent protein (e.g., GFP) and the tetracysteine tag in close proximity.

-

Labeling: Label the cells expressing the fusion protein with this compound following the general protocol described above.

-

FRET Measurement: Excite the donor fluorophore (e.g., GFP at ~480 nm) and measure the emission of both the donor and the acceptor (ReAsH at ~608 nm). An increase in acceptor emission upon donor excitation and a corresponding decrease in donor emission indicate FRET. FRET efficiency can be quantified by measuring the dequenching of the donor fluorescence after photobleaching the acceptor.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of this compound fluorescence activation.

Caption: General experimental workflow for this compound labeling.

References

- 1. Preparation of the membrane-permeant biarsenicals, FlAsH-EDT2 and this compound for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 4. researchgate.net [researchgate.net]

Unveiling Cellular Dynamics: An In-depth Technical Guide to ReAsH-EDT2 Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

The ability to visualize and track proteins in their native cellular environment is paramount to advancing our understanding of complex biological processes and accelerating drug discovery. The ReAsH-EDT2 labeling system offers a powerful and versatile tool for site-specific, covalent labeling of proteins within living cells. This guide provides a comprehensive overview of the core principles, experimental protocols, and quantitative data associated with this technology, enabling researchers to effectively harness its potential.

Core Principle: A Tale of Two Molecules

The this compound labeling technology is predicated on the high-affinity, specific interaction between two key components: a genetically encoded tetracysteine tag and a membrane-permeant biarsenical dye.

-

The Tetracysteine Tag: A small peptide sequence, most commonly Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), is genetically fused to the protein of interest.[1][2][3] This short motif is rarely found in endogenous proteins, ensuring high specificity of labeling.[3] Optimized, higher-affinity 12-amino-acid motifs such as FLNCCPGCCMEP have also been developed to enhance signal-to-noise ratios.[1]

-

The this compound Reagent: ReAsH (Resorufin Arsenical Hairpin binder) is a derivative of the red fluorophore resorufin, containing two arsenic groups. It is rendered membrane-permeable and non-fluorescent by being complexed with two molecules of 1,2-ethanedithiol (B43112) (EDT).

The labeling process is a thiol-arsenic exchange reaction. When the this compound complex encounters a protein bearing the tetracysteine tag inside a cell, the four cysteine residues displace the EDT molecules. This binding event forms a stable, covalent bond and induces a conformational change in the ReAsH molecule, causing it to become highly fluorescent. The unbound this compound remains in its non-fluorescent state, contributing to a low background signal.

Quantitative Data Summary

The efficiency and specificity of the this compound system are supported by key quantitative parameters.

| Parameter | Value | Notes | Reference |

| Dissociation Constant (Kd) | ~10⁻¹¹ M | For FlAsH binding to model tetracysteine peptides; ReAsH affinity is comparable. | |

| ReAsH Excitation (max) | 593 - 597 nm | ||

| ReAsH Emission (max) | 608 - 609 nm | ||

| Size of Tetracysteine Tag | 6 amino acids (~0.6 kDa) | Significantly smaller than fluorescent proteins like GFP (~30 kDa). | |

| Fluorescence Enhancement | >100-fold | Upon binding to the tetracysteine tag. |

Detailed Experimental Protocols

The following protocols provide a general framework for labeling tetracysteine-tagged proteins in mammalian cells. Optimization may be required depending on the specific cell line and protein of interest.

Preparation of this compound Labeling Solution

-

Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 500 µM). Store at -20°C, protected from light.

-

Working Solution: For a typical labeling experiment, dilute the this compound stock solution in a serum-free or reduced-serum medium (e.g., Opti-MEM®) to a final concentration of 1-5 µM.

-

EDT Addition (Optional but Recommended): To minimize non-specific binding, 1,2-ethanedithiol (EDT) can be added to the labeling solution to a final concentration of 10-25 µM.

Labeling of Adherent Cells

-

Cell Culture: Plate cells expressing the tetracysteine-tagged protein on a suitable imaging dish or plate.

-

Washing: Gently wash the cells with a buffered salt solution (e.g., HBSS) to remove the culture medium.

-

Labeling: Add the prepared this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C.

-

Washing: Remove the labeling solution and wash the cells multiple times with a wash buffer. A common wash buffer contains a dithiol competitor like 2,3-dimercapto-1-propanol (BAL) at a concentration of 250-750 µM to reduce non-specific background fluorescence.

-

Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for red fluorescence.

References

- 1. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation of the membrane-permeant biarsenicals, FlAsH-EDT2 and this compound for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tools.thermofisher.cn [tools.thermofisher.cn]

An In-depth Technical Guide to ReAsH-EDT2 and Tetracysteine Tag Technology

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ReAsH-EDT2 and tetracysteine (TC) tag system, a powerful tool for site-specific protein labeling in living cells. We will delve into the core principles of this technology, present key quantitative data, and provide detailed experimental protocols for its application.

Core Principles

The tetracysteine tag system is a highly specific method for fluorescently labeling proteins of interest within a cellular context.[1][2] This technology relies on the interaction between a small, genetically encoded peptide tag and a membrane-permeable, fluorogenic biarsenical dye.[3][4]

The Tetracysteine Tag: The tag consists of a short amino acid sequence, typically Cys-Cys-Xaa-Xaa-Cys-Cys, where 'Cys' is cysteine and 'Xaa' can be any non-cysteine amino acid.[4][5] The most commonly used and optimized sequence is Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), which forms a hairpin-like structure.[1][5][6] This motif is exceptionally rare in endogenous proteins, ensuring high specificity of labeling.[4][7] For enhanced affinity and fluorescence, longer optimized sequences such as FLNCCPGCCMEP have been developed.[8][9]

The this compound Reagent: this compound is a biarsenical derivative of the red fluorophore resorufin.[3][10] It is rendered membrane-permeable and non-fluorescent by being complexed with two molecules of 1,2-ethanedithiol (B43112) (EDT).[3][8] When this compound enters a cell and encounters a protein bearing the tetracysteine tag, the two arsenic atoms of the dye covalently bind to the four thiol groups of the cysteine residues in the tag.[3] This binding event displaces the EDT molecules, causing the ReAsH molecule to become highly fluorescent.[3][7] This fluorogenic nature is a key advantage, as it minimizes background fluorescence from unbound dye.[8]

The interaction between this compound and the tetracysteine tag is highly specific and results in a stable complex, allowing for long-term imaging of the labeled protein.[4] A similar green-fluorescing dye, FlAsH-EDT2 (a fluorescein (B123965) derivative), operates on the same principle and binds to the same tetracysteine motif.[3][11]

Quantitative Data

The following tables summarize the key quantitative parameters of the this compound and tetracysteine tag system.

| Parameter | Value | Reference |

| This compound Excitation Maximum | 593 nm | [10][12] |

| This compound Emission Maximum | 608 nm | [10][12] |

| FlAsH-EDT2 Excitation Maximum | 508 nm | [8][11] |

| FlAsH-EDT2 Emission Maximum | 528 nm | [11][13] |

| Binding Affinity (Kd) | ~10⁻¹¹ M | [5] |

| This compound Molar Mass | 545.4 g/mol | [12] |

| FlAsH-EDT2 Molar Mass | 664.49 g/mol | [11] |

| Size of Tetracysteine Tag | < 1 kDa | [8] |

| Tetracysteine Tag Sequence | Key Features | Reference |

| Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) | Standard, high-affinity hairpin motif. | [1][5][6] |

| FLNCCPGCCMEP | Optimized 12-amino-acid motif with higher affinity and dithiol resistance. | [8][9] |

| HRWCCPGCCKTF | Another optimized 12-amino-acid motif with improved properties. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments using the this compound and tetracysteine tag system.

This protocol outlines the fundamental steps for labeling tetracysteine-tagged proteins in live mammalian cells.

Materials:

-

Cells expressing the tetracysteine-tagged protein of interest

-

Opti-MEM® Reduced-Serum Medium (or other suitable buffer like HBSS)[3]

-

This compound stock solution (e.g., 1 mM in DMSO)

-

BAL (British Anti-Lewisite) wash buffer (e.g., 250 µM in Opti-MEM®)[13]

-

Microscopy-grade culture dishes or plates

Procedure:

-

Cell Preparation: Culture cells expressing the tetracysteine-tagged protein to 60-90% confluency in a suitable imaging vessel. It is recommended to wait at least 24 hours post-transfection to ensure adequate protein expression.[3]

-

Prepare Labeling Solution: Dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed Opti-MEM®. A starting concentration of 2.5 µM is often recommended for transfected cells.[3]

-

Labeling: Remove the growth medium from the cells and wash once with pre-warmed Opti-MEM®. Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[3][13] The optimal labeling time may need to be determined empirically and can range from 15 to 90 minutes.[3]

-

Washing: To reduce background fluorescence from non-specifically bound dye, it is crucial to wash the cells.

-

Imaging: The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for red fluorescence (Excitation: ~590 nm, Emission: ~610 nm).[10][12]

This protocol allows for the differentiation of protein populations synthesized at different times.

Materials:

-

All materials from the general labeling protocol

-

FlAsH-EDT2 stock solution (e.g., 1 mM in DMSO)

Procedure:

-

First Pulse (e.g., with FlAsH-EDT2):

-

Label the cells with FlAsH-EDT2 following steps 1-4 of the general labeling protocol.

-

Image the green-labeled protein population.

-

-

Chase Period:

-

Return the cells to normal growth medium and incubate for the desired chase period (e.g., hours to days). During this time, new, unlabeled protein will be synthesized.

-

-

Second Pulse (with this compound):

-

Label the cells with this compound following steps 1-4 of the general labeling protocol.

-

-

Imaging: Image both the green (older) and red (newly synthesized) protein populations. This allows for the analysis of protein turnover, trafficking, and degradation.

This compound can act as a catalyst for the photoconversion of diaminobenzidine (DAB) into an electron-dense precipitate, enabling the localization of the labeled protein in electron microscopy.[3][13]

Materials:

-

All materials from the general labeling protocol

-

DAB solution

-

Fixatives for electron microscopy (e.g., glutaraldehyde)

-

Reagents for EM sample processing (e.g., osmium tetroxide, uranyl acetate)

Procedure:

-

Live-Cell Imaging: Label the cells with this compound as described in the general protocol and identify the region of interest using fluorescence microscopy.[13]

-

Fixation: Fix the cells with an appropriate fixative for electron microscopy.

-

Photoconversion:

-

Incubate the fixed cells with a DAB solution.

-

Expose the region of interest to light at the excitation wavelength of ReAsH. This will trigger the polymerization of DAB, creating an electron-dense precipitate at the location of the ReAsH-labeled protein.[13]

-

-

EM Processing: Process the sample for electron microscopy, including post-fixation, dehydration, embedding, and sectioning.

-

EM Imaging: Image the sections using an electron microscope to visualize the ultrastructural localization of the protein of interest.[13]

Visualizations

Caption: Mechanism of this compound labeling of a tetracysteine-tagged protein.

Caption: A typical experimental workflow for live-cell imaging with this compound.

References

- 1. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent labeling of tetracysteine-tagged proteins in intact cells | Springer Nature Experiments [experiments.springernature.com]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. tools.thermofisher.cn [tools.thermofisher.cn]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Preparation of the membrane-permeant biarsenicals, FlAsH-EDT2 and this compound for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. FlAsH-EDT2 - Wikipedia [en.wikipedia.org]

- 12. caymanchem.com [caymanchem.com]

- 13. indico.gsi.de [indico.gsi.de]

ReAsH-EDT2: A Technical Guide for Labeling and Imaging Tetracysteine-Tagged Proteins

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of ReAsH-EDT2, a powerful tool for fluorescently labeling proteins in living cells. Detailed experimental protocols and safety guidelines are included to facilitate its effective and safe use in research and drug development.

Core Properties and Chemical Structure

This compound (Resorufin Arsenical Hairpin Binder-Ethanedithiol) is a membrane-permeable, biarsenical fluorescent probe. It is a derivative of the red fluorophore resorufin (B1680543) and is designed to specifically bind to a tetracysteine motif (Cys-Cys-Pro-Gly-Cys-Cys) genetically engineered into a protein of interest.[1] Initially non-fluorescent, this compound exhibits a significant increase in fluorescence upon binding to this tag, enabling the specific detection and imaging of the target protein.

The chemical structure of this compound facilitates its specific interaction with the tetracysteine tag. The two arsenic atoms form covalent bonds with the four cysteine residues of the tag.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₆H₁₃As₂NO₃S₄ | [1] |

| Molecular Weight | 545.38 g/mol | [1] |

| Appearance | Solid | |

| Solubility | DMSO | |

| Synonyms | Lumio Red | [2] |

| CAS Number | 438226-89-2 | [2] |

Table 2: Fluorescence Properties of this compound

| Property | Wavelength (nm) | Reference(s) |

| Excitation Maximum | 593 | [1][3] |

| Emission Maximum | 608 | [1][3] |

Note: Some variations in reported excitation and emission maxima exist in the literature (Excitation: 530 nm, 597 nm; Emission: 592 nm, 609 nm). The values in the table represent commonly cited maxima.[4][5]

Mechanism of Action: Binding to the Tetracysteine Tag

The high-affinity and specific binding of this compound to the tetracysteine tag is the foundation of this labeling technology. The two arsenic atoms of the ReAsH molecule each form a stable covalent bond with two of the four cysteine residues within the Cys-Cys-Pro-Gly-Cys-Cys motif.[1] This binding event displaces the ethanedithiol (EDT) molecules that are complexed with the arsenic atoms in the unbound state, leading to a conformational change that unquenches the resorufin fluorophore and results in a dramatic increase in fluorescence.

Experimental Protocols

Safety and Handling of this compound

This compound is a biarsenical compound and must be handled with care.[1] Always adhere to the following safety precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

-

Handle the compound in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) before use.[6]

-

Dispose of waste containing this compound according to your institution's hazardous waste guidelines.

General Protocol for Labeling Proteins in Live Cells

This protocol provides a general workflow for labeling tetracysteine-tagged proteins in live cells with this compound. Optimization of concentrations and incubation times may be necessary for specific cell types and proteins.

Materials:

-

Cells expressing the tetracysteine-tagged protein of interest

-

This compound stock solution (e.g., 2 mM in DMSO)

-

Opti-MEM® I Reduced Serum Medium or other suitable buffer (e.g., HBSS)

-

BAL (British Anti-Lewisite) wash buffer (e.g., 25 mM stock)

-

Microscope slides or imaging dishes

Procedure:

-

Cell Preparation: Culture cells expressing the tetracysteine-tagged protein on a suitable imaging vessel. Ensure cells are healthy and at an appropriate confluency.

-

Prepare Labeling Solution:

-

Thaw the this compound stock solution at room temperature, protected from light.

-

Dilute the this compound stock solution to a final concentration of 1-5 µM in pre-warmed Opti-MEM® or another suitable buffer. A common starting concentration is 2.5 µM.[1]

-

-

Cell Labeling:

-

Remove the culture medium from the cells and wash once with the pre-warmed buffer.

-

Add the this compound labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.[1]

-

-

Washing:

-

Prepare a wash buffer containing a final concentration of 250 µM BAL in the same buffer used for labeling.

-

Remove the labeling solution and wash the cells twice with the pre-warmed buffer.

-

Add the BAL wash buffer and incubate for 10 minutes at 37°C. This step is crucial for reducing non-specific background fluorescence.[1]

-

Wash the cells two more times with the pre-warmed buffer.

-

-

Imaging:

-

Add fresh, pre-warmed buffer to the cells.

-

Image the cells using a fluorescence microscope equipped with appropriate filters for red fluorescence (Excitation: ~590 nm, Emission: ~610 nm).

-

Applications in Research and Drug Development

The this compound labeling system offers several advantages for studying protein dynamics:

-

High Specificity: The tetracysteine tag is a small, minimally invasive tag that is not naturally found in most proteins, ensuring specific labeling of the protein of interest.[7]

-

Live-Cell Imaging: The membrane permeability of this compound allows for the labeling and imaging of proteins in their native cellular environment.[7]

-

Pulse-Chase Experiments: The ability to sequentially label with different colored biarsenical probes (e.g., the green fluorescent FlAsH-EDT2 followed by this compound) enables the study of protein trafficking, turnover, and age.

-

Förster Resonance Energy Transfer (FRET): this compound can serve as a FRET acceptor when paired with a suitable donor fluorophore (e.g., GFP), allowing for the study of protein-protein interactions and conformational changes.[3]

-

Correlative Light and Electron Microscopy (CLEM): this compound can be used as a photo-oxidizing agent to polymerize diaminobenzidine (DAB), creating an electron-dense precipitate that can be visualized by electron microscopy. This allows for the localization of a protein of interest at both the light and ultrastructural levels.[8]

These applications make this compound a valuable tool for a wide range of research areas, including cell biology, neurobiology, and drug discovery, where understanding the localization, trafficking, and interaction of proteins is critical.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. scbt.com [scbt.com]

- 3. chem.ualberta.ca [chem.ualberta.ca]

- 4. Preparation of the membrane-permeant biarsenicals, FlAsH-EDT2 and this compound for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. tools.thermofisher.cn [tools.thermofisher.cn]

- 8. indico.gsi.de [indico.gsi.de]

Crossing the Cellular Frontier: A Technical Guide to ReAsH-EDT2 Membrane Translocation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles governing the entry of the biarsenical probe ReAsH-EDT2 into living cells. Understanding this mechanism is paramount for its effective application in high-resolution imaging, protein tracking, and drug discovery. This document provides a comprehensive overview of the transport mechanism, supported by physicochemical data, detailed experimental protocols, and visual representations of the key processes.

The Mechanism of Cellular Entry: Passive Diffusion

The primary mechanism by which this compound traverses the cell membrane is passive diffusion . This process is driven by the concentration gradient of the molecule across the plasma membrane and does not require cellular energy. Several key physicochemical properties of this compound favor this mode of transport.

Small, lipophilic molecules can readily dissolve in the lipid bilayer of the cell membrane and move from an area of high concentration (the extracellular medium) to an area of lower concentration (the cytoplasm). The lipophilicity, or fat-solubility, of a molecule is a critical determinant of its ability to passively diffuse across the lipid-rich cell membrane.

Physicochemical Properties Supporting Passive Diffusion

The structure and chemical characteristics of this compound are well-suited for passive diffusion across the hydrophobic cell membrane.

| Property | Value | Implication for Membrane Transport |

| Molecular Formula | C₁₆H₁₃As₂NO₃S₄ | |

| Molecular Weight | 545.38 g/mol | The relatively small size of the molecule allows it to move through the lipid bilayer without the need for transport proteins. |

| LogP (Octanol-Water Partition Coefficient) | 2.34880 | This positive LogP value indicates that this compound is more soluble in a nonpolar solvent (octanol) than in a polar solvent (water), signifying its lipophilic nature and favorable interaction with the lipid cell membrane. |

| Structure | ReAsH complexed with 1,2-ethanedithiol (B43112) (EDT2) | The EDT2 ligands play a crucial role in stabilizing the molecule and rendering it non-fluorescent until it binds to its target. This complex is sufficiently hydrophobic to facilitate membrane passage. |

These properties collectively enable this compound to efficiently enter the cell down its concentration gradient.

Visualizing the Pathway: From Extracellular Space to Intracellular Target

The journey of this compound from the culture medium to its intracellular protein target can be visualized as a multi-step process.

Experimental Protocols for Cellular Labeling

The successful intracellular delivery of this compound is highly dependent on the experimental conditions. The following protocols are based on established methodologies for labeling live cells.

General Cell Labeling Protocol

This protocol provides a general workflow for labeling adherent mammalian cells with this compound.

Key Experimental Parameters and Optimization

For optimal labeling, several parameters can be adjusted.

| Parameter | Recommended Range | Considerations |

| This compound Concentration | 1 - 10 µM | Higher concentrations can increase signal but may also lead to higher background. Start with a lower concentration and optimize for your cell type and protein expression level. |

| Incubation Time | 30 - 90 minutes | Longer incubation times can increase labeling efficiency but may also increase nonspecific binding and potential cytotoxicity. A time course experiment is recommended for new systems. |

| Labeling Medium | Serum-free medium (e.g., Opti-MEM, HBSS) | Serum proteins can bind to this compound, reducing its effective concentration and increasing background. |

| Washing Steps | Essential | Washing with a dithiol compound like 2,3-dimercapto-1-propanol (BAL) is crucial to remove unbound and nonspecifically bound this compound, thereby improving the signal-to-noise ratio. |

The Role of Dithiols: EDT2 and BAL

Dithiols play a critical role in both the delivery and the specificity of ReAsH labeling.

-

1,2-ethanedithiol (EDT2): ReAsH is supplied as a complex with EDT2. This complex serves two main purposes:

-

Stabilization: It stabilizes the arsenic atoms and prevents their reaction with other molecules.

-

Fluorescence Quenching: The EDT2 complex is non-fluorescent, which minimizes background fluorescence from the unbound probe in the extracellular medium.

-

-

2,3-dimercapto-1-propanol (BAL): After the initial labeling, a wash with a stronger dithiol like BAL is often performed. BAL can displace ReAsH from sites of lower-affinity, nonspecific binding, while the high-affinity interaction with the tetracysteine tag remains intact. This significantly enhances the specificity of the labeling.

Quantitative Considerations and Future Directions

While the qualitative mechanism of this compound transport is well-understood to be passive diffusion, there is a lack of published quantitative data on its membrane permeability coefficient and uptake kinetics. Determining these parameters would be a valuable contribution to the field.

Proposed Experimental Approaches for Quantitation

-

Uptake Kinetics: Cells can be incubated with this compound for varying amounts of time, followed by lysis and measurement of the intracellular concentration using fluorescence spectroscopy against a standard curve. This would allow for the determination of the initial rate of uptake.

-

Permeability Assays: A parallel artificial membrane permeability assay (PAMPA) could be employed to determine the passive permeability of this compound across an artificial lipid membrane, providing a quantitative measure of its ability to cross a lipid bilayer.

-

Live-Cell Imaging with Kinetic Analysis: Time-lapse fluorescence microscopy of cells upon addition of this compound can be used to monitor the increase in intracellular fluorescence over time, providing a semi-quantitative measure of uptake rate.

Conclusion

The cellular entry of this compound is a classic example of passive diffusion, driven by its favorable physicochemical properties. A thorough understanding of this process, coupled with optimized experimental protocols, is essential for leveraging the full potential of this powerful tool in cellular and molecular biology research. Future studies focusing on the quantitative aspects of its membrane transport will further refine its application and contribute to the development of next-generation intracellular probes.

The Gatekeeper of Fluorescence: Understanding the Critical Role of EDT in ReAsH-EDT2 Stability and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ability to visualize and track proteins in their native cellular environment is paramount to understanding complex biological processes. The ReAsH-EDT2 system, a biarsenical probe that binds to a genetically encoded tetracysteine (TC) tag, has emerged as a powerful tool for site-specific protein labeling. This technology offers a smaller, and therefore potentially less disruptive, alternative to fluorescent protein tags. At the heart of this system's efficacy lies 1,2-ethanedithiol (B43112) (EDT), a small dithiol molecule that plays a crucial, multifaceted role in the stability, delivery, and functionality of the ReAsH dye. This technical guide will provide a comprehensive overview of the pivotal role of EDT in the stability of the this compound complex, detailing the underlying chemical principles and providing practical guidance for its application in research.

The Chemistry of Stability: How EDT Tames the Biarsenical

ReAsH (Resorufin Arsenical Hairpin binder) is a derivative of the red fluorophore resorufin (B1680543), modified to contain two arsenic atoms. In its unbound state, the biarsenical ReAsH molecule is highly reactive and prone to non-specific binding to endogenous cysteine-rich proteins, leading to high background fluorescence and potential cytotoxicity. Furthermore, unbound ReAsH is largely non-fluorescent.

This is where EDT plays its critical role. The this compound complex is formed by the coordination of two EDT molecules to the two arsenic atoms of ReAsH. This coordination serves several key purposes:

-

Stabilization: The dithiol groups of EDT form stable, reversible bonds with the arsenic atoms, effectively "capping" their reactivity. This prevents the biarsenical from interacting non-specifically with other cellular components.

-

Solubilization: The pre-complexation with EDT renders the otherwise poorly soluble ReAsH molecule membrane-permeable, allowing it to be readily introduced into living cells.[1]

-

Fluorescence Quenching: In the this compound complex, the fluorescence of the resorufin fluorophore is quenched.[1][2] This "off" state is crucial for achieving a high signal-to-noise ratio upon binding to the target tetracysteine tag.

The binding of this compound to a protein containing the tetracysteine motif (Cys-Cys-Pro-Gly-Cys-Cys) is a ligand exchange reaction. The four cysteine residues of the tag present a higher affinity binding site for the biarsenical than the two EDT molecules. This results in the displacement of EDT and the formation of a stable, highly fluorescent complex between ReAsH and the tetracysteine tag. The rigidity of this newly formed structure restricts non-radiative decay pathways, causing a dramatic increase in fluorescence quantum yield.[2]

Quantitative Analysis of ReAsH-Tetracysteine Interaction

The stability and affinity of the ReAsH-tetracysteine complex are critical for its utility as a specific protein label. These parameters can be influenced by the amino acid sequence flanking the core CCPGCC motif and the experimental conditions. The following tables summarize key quantitative data for the interaction of ReAsH with various tetracysteine motifs.

| Tetracysteine Motif | Dissociation Constant (Kd) | Experimental Conditions | Reference |

| aRE (AEAAARECCRECCARA) | Not specified, but lower affinity than aPG | In vitro | [3] |

| aPG (AEAAARECCPGCCARA) | Lower than aRE | In vitro | [3] |

| MPCCPGCCGC | High dithiol resistance | Live cells | [3] |

| HRWCCPGCCKTF | High dithiol resistance | Live cells | [3] |

| FLNCCPGCCMEP | High dithiol resistance | Live cells | [3] |

| Property | Value | Tetracysteine Motif | Reference |

| Fluorescence Quantum Yield | 0.2 | AcWEAAAREACCRECCARA-NH2 | [2] |

| Fluorescence Quantum Yield | 0.28 (initial) to 0.47 (optimized) | Various optimized sequences | [3] |

| Excitation Maximum | 593 nm | AcWEAAAREACCRECCARA-NH2 | [2] |

| Emission Maximum | 608 nm | AcWEAAAREACCRECCARA-NH2 | [2] |

Experimental Protocols

Determination of ReAsH-Tetracysteine Binding Affinity by Fluorescence Spectroscopy

This protocol outlines a method to determine the dissociation constant (Kd) of the ReAsH-tetracysteine interaction by measuring the increase in fluorescence upon complex formation.

Materials:

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Synthetic tetracysteine-containing peptide of interest

-

Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10 µM TCEP)

-

EDT solution (for competition experiments)

-

Fluorometer

Procedure:

-

Prepare a series of dilutions of the tetracysteine peptide in the binding buffer.

-

Add a fixed, low concentration of this compound (e.g., 10 nM) to each peptide dilution.

-

Incubate the samples at room temperature for a sufficient time to reach equilibrium (e.g., 1 hour).

-

Measure the fluorescence intensity of each sample using the appropriate excitation and emission wavelengths for ReAsH (e.g., Ex: 593 nm, Em: 608 nm).

-

Plot the fluorescence intensity as a function of the peptide concentration.

-

Fit the data to a one-site binding equation to determine the Kd.

-

To determine the apparent Kd in the presence of a competitor, repeat the experiment with a fixed concentration of EDT in the binding buffer.

Live-Cell Imaging of Tetracysteine-Tagged Proteins

This protocol describes the general procedure for labeling and imaging proteins tagged with a tetracysteine motif in living cells.

Materials:

-

Mammalian cells expressing the tetracysteine-tagged protein of interest

-

This compound labeling solution (e.g., 1-5 µM in imaging medium)

-

Wash buffer (e.g., imaging medium containing a dithiol like 2,3-dimercaptopropanol (BAL) or EDT)

-

Fluorescence microscope with appropriate filter sets for ReAsH

Procedure:

-

Culture the cells to an appropriate confluency on a suitable imaging dish or slide.

-

Replace the culture medium with the this compound labeling solution.

-

Incubate the cells at 37°C for 30-60 minutes, protected from light.

-

Remove the labeling solution and wash the cells several times with the wash buffer to remove unbound this compound and reduce background fluorescence.

-

Replace the wash buffer with fresh imaging medium.

-

Image the cells using fluorescence microscopy.

Affinity Purification of a Tetracysteine-Tagged Protein using a Biarsenical Ligand

This protocol provides a conceptual workflow for the affinity purification of a tetracysteine-tagged protein using a solid support functionalized with a biarsenical ligand.

Materials:

-

Cell lysate containing the tetracysteine-tagged protein

-

Affinity resin with an immobilized biarsenical ligand (e.g., SplAsH-biotin on streptavidin beads)[4]

-

Binding/Wash Buffer (e.g., PBS with a low concentration of a non-dithiol reducing agent like TCEP)

-

Elution Buffer (e.g., Binding/Wash Buffer containing a high concentration of a competing dithiol like BAL or EDT)

Procedure:

-

Incubate the cell lysate with the biarsenical affinity resin to allow the tetracysteine-tagged protein to bind.

-

Wash the resin extensively with the Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elute the bound protein from the resin by incubating with the Elution Buffer. The competing dithiol will displace the tetracysteine tag from the immobilized biarsenical ligand.

-

Analyze the eluted fraction by SDS-PAGE and Western blotting to confirm the purity of the isolated protein.

Visualizing Biological Processes with this compound

Ligand-Induced GPCR Conformational Change

This compound, in combination with a FRET donor, can be used to monitor conformational changes in proteins, such as G-protein coupled receptors (GPCRs), upon ligand binding.[5][6][7][8][9] By labeling two different sites on the GPCR with a FRET donor and a tetracysteine tag (for ReAsH binding), changes in the distance between these sites can be measured as a change in FRET efficiency.

Caption: GPCR activation monitored by ReAsH-FRET.

Viral Entry and Uncoating Pathway

The small size of the tetracysteine tag makes the this compound system particularly well-suited for labeling viral proteins without disrupting virus assembly and infectivity.[10][11][12][13] This allows for the real-time visualization of viral entry, trafficking through endocytic pathways, and uncoating.

Caption: Visualizing viral entry with ReAsH labeling.

Pulse-Chase Labeling to Monitor Protein Trafficking and Turnover

The ability to sequentially label a protein population with two different biarsenical dyes (e.g., the green-fluorescent FlAsH and the red-fluorescent ReAsH) allows for pulse-chase experiments to track protein trafficking and turnover.[1]

Caption: Pulse-chase labeling workflow.

Conclusion

The stability of the this compound complex is not merely a technical detail but the very foundation of its utility as a specific and sensitive tool for protein labeling in living cells. EDT acts as a crucial "gatekeeper," preventing non-specific interactions and quenching fluorescence until the ReAsH probe finds its intended tetracysteine target. This elegant mechanism of action, combined with the small size of the tag, provides researchers with a powerful method to investigate a wide array of biological processes, from the conformational dynamics of single molecules to the intricate trafficking pathways of viruses. A thorough understanding of the role of EDT is therefore essential for the successful design and execution of experiments utilizing this versatile technology. As our understanding of the subtleties of the biarsenical-tetracysteine interaction continues to grow, so too will the range and sophistication of its applications in biological research and drug discovery.

References

- 1. assets.fishersci.com [assets.fishersci.com]

- 2. chem.ualberta.ca [chem.ualberta.ca]

- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 4. Purification of tetracysteine-tagged proteins by affinity chromatography using a non-fluorescent, photochemically stable bisarsenical affinity ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FRET-based measurement of GPCR conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FRET-Based Measurement of GPCR Conformational Changes | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors [frontiersin.org]

- 9. Exploring GPCR conformational dynamics using single-molecule fluorescence - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Utilization of fluorescently-labeled tetracysteine-tagged proteins to study virus entry by live cell microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Live cell imaging of viral entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Elucidating virus entry using a tetracysteine-tagged virus - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Biarsenical Dyes in Cell Biology: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and applications of biarsenical dyes for protein labeling in live cells. This technology offers a powerful tool for studying protein dynamics, localization, and interactions in their native cellular environment.

Introduction to Biarsenical Dyes and the Tetracysteine Tag

Biarsenical dyes are a class of small, membrane-permeant molecules that become fluorescent upon binding to a specific, genetically encoded peptide sequence known as the tetracysteine (TC) tag.[1][2] This system allows for the site-specific labeling of proteins of interest within living cells, providing a versatile alternative to larger fluorescent protein tags like GFP.[3]

The most commonly used biarsenical dyes are FlAsH (Fluorescein Arsenical Hairpin binder) and ReAsH (Resorufin Arsenical Hairpin binder).[1][4] These dyes are delivered to cells in a non-fluorescent state, complexed with 1,2-ethanedithiol (B43112) (EDT).[5][6] Upon encountering a protein bearing the TC tag, the dye undergoes a thiol-arsenic exchange, binding to the cysteine residues of the tag and becoming highly fluorescent.[6][7] This fluorogenic nature minimizes background fluorescence from unbound dye.[7]

The minimal TC tag has the core sequence Cys-Cys-Xaa-Xaa-Cys-Cys (CCXXCC), where Xaa can be any non-cysteine amino acid.[1][8] Optimization has led to higher affinity sequences, such as Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC), which are commonly used.[9][10] Further enhancements have been achieved with 12-amino-acid motifs like FLNCCPGCCMEP, which exhibit increased fluorescence quantum yields and improved resistance to dissociation by dithiols.[10][11]

Mechanism of Action

The fundamental principle of biarsenical dye technology lies in the high-affinity interaction between the arsenic atoms of the dye and the thiol groups of the cysteine residues within the TC tag.

Initially, the biarsenical dye is complexed with EDT, rendering it non-fluorescent.[5] This complex readily permeates the cell membrane. Inside the cell, if it encounters a protein genetically engineered to contain the TC tag, the two arsenic atoms on the dye molecule form stable covalent bonds with the four cysteine residues of the tag.[7] This binding event displaces the EDT and constrains the structure of the dye, causing it to become highly fluorescent.[8]

Quantitative Data and Dye Properties

The selection of a biarsenical dye depends on the specific experimental requirements, such as the desired excitation and emission wavelengths and compatibility with other fluorescent probes.

| Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Extinction Coefficient (L·mmol⁻¹·cm⁻¹) | Color |

| FlAsH-EDT₂ | 508[7][10] | 528[7][10] | 0.1 - 0.6[10] | 30 - 80[10] | Green[7] |

| ReAsH-EDT₂ | 593[7][8] | 608[7][8] | ~3-fold lower than FlAsH[6] | N/A | Red[7] |

| AsCy3 | ~550 | ~570 | N/A | N/A | Cyanine-based[12][13] |

| CHoXAsH | 380 | 430 | N/A | N/A | Blue-fluorescing[9] |

The dissociation constant (Kd) for FlAsH binding to optimized tetracysteine peptides is in the picomolar range (~10⁻¹¹ M), indicating a very high affinity.[8][14]

Experimental Protocols

General Protocol for Labeling Intracellular Proteins

This protocol provides a general framework for labeling TC-tagged proteins in live mammalian cells.[5][15] Optimization of dye concentration and incubation times may be necessary for specific cell types and proteins.[2]

Materials:

-

Cells expressing the TC-tagged protein of interest.

-

Biarsenical dye stock solution (e.g., FlAsH-EDT₂ or ReAsH-EDT₂).

-

Labeling medium (e.g., Opti-MEM, serum-free).

-

Washing solution containing a dithiol, such as 1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL).[1][5]

Procedure:

-

Cell Preparation: Culture cells expressing the TC-tagged protein on a suitable imaging dish or slide. Ensure cells are at an appropriate confluency for imaging.[7]

-

Washing: Gently wash the cells twice with pre-warmed labeling medium to remove any residual serum.[1]

-

Labeling: Prepare the labeling solution by diluting the biarsenical dye stock to the desired final concentration (typically 0.5-2 µM) in the labeling medium.[2] It is crucial to add EDT to the labeling solution (typically 10-20 µM) to minimize non-specific binding.[16] Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.[1][16]

-

Post-Labeling Wash: Aspirate the labeling solution and wash the cells twice with a solution containing a dithiol like BAL (250 µM) or EDT (250 µM) to reduce background fluorescence from non-specifically bound dye.[1][5] Incubate for at least 15 minutes at 37°C.[2]

-

Final Wash: Wash the cells with fresh labeling medium.

-

Imaging: Proceed with live-cell imaging using appropriate fluorescence microscopy filter sets.[7]

Protocol for Labeling Cell Surface Proteins

Labeling TC tags on extracellular domains requires ensuring the cysteine residues are in a reduced state.[17]

Modifications to the General Protocol:

-

Reduction Step: Before labeling, it may be necessary to briefly treat the cells with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the cysteines in the TC tag are reduced.[12]

-

For a specific protocol for cell surface protein labeling, referred to as IDEAL-labeling, a combination of DTT and EDT is used in the labeling medium at a low temperature for a short duration.[18][19]

Advanced Applications

Pulse-Chase Analysis

Pulse-chase experiments with biarsenical dyes allow for the tracking of protein synthesis, trafficking, and turnover.[20] By sequentially labeling with two different colored dyes (e.g., FlAsH and ReAsH), one can distinguish between older and newly synthesized protein populations.[5]

In this workflow, the initial "pulse" with FlAsH labels the existing population of the TC-tagged protein.[4] After a "chase" period where new proteins are synthesized, a second "pulse" with ReAsH labels the newly synthesized protein population. Dual-color imaging then reveals the localization and dynamics of these two distinct protein pools.

Fluorescence Resonance Energy Transfer (FRET)

The small size of the TC tag and the spectral properties of FlAsH and ReAsH make them excellent tools for FRET-based studies of protein-protein interactions.[21][22] FlAsH can serve as an acceptor for cyan fluorescent protein (CFP), and ReAsH can be an acceptor for green or yellow fluorescent proteins (GFP, YFP).[10][23] FRET between a fluorescent protein donor and a biarsenical dye acceptor on interacting proteins can be measured to quantify their proximity.[14]

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| High Background Fluorescence | - Incomplete washing.[5] - Non-specific binding to endogenous cysteine-rich proteins.[1] - Dye concentration too high.[24] | - Increase the duration and/or concentration of the dithiol wash (BAL or EDT).[5] - Optimize the dye concentration by titration.[24] - Use optimized, higher-affinity TC tag sequences.[11] |

| No or Weak Specific Signal | - Low expression of the TC-tagged protein.[15] - Cysteines in the TC tag are oxidized (especially for cell surface proteins).[17] - Incorrect filter sets for imaging.[7] | - Verify protein expression using another method (e.g., Western blot). - For extracellular tags, include a reduction step with TCEP or DTT before labeling.[17][18] - Ensure the use of appropriate excitation and emission filters for the specific dye.[7] |

| Cell Toxicity | - High concentrations of the biarsenical dye or prolonged incubation.[1] | - Reduce the dye concentration and/or incubation time.[16] - Perform a cell viability assay to determine optimal labeling conditions. |

Conclusion

Biarsenical dye technology provides a robust and versatile method for site-specific protein labeling in living cells. The small size of the tetracysteine tag, the fluorogenic nature of the dyes, and the availability of different colored probes enable a wide range of applications, from simple protein localization studies to more complex analyses of protein dynamics, interactions, and turnover. Careful optimization of labeling protocols and an understanding of the underlying principles are key to leveraging the full potential of this powerful technique in cell biology and drug discovery.

References

- 1. Using Tetracysteine-Tagged TDP-43 with a Biarsenical Dye To Monitor Real-Time Trafficking in a Cell Model of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ReAsH/FlAsH Labeling and Image Analysis of Tetracysteine Sensor Proteins in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Labeling With FlAsH and ReAsH | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 7. assets.fishersci.com [assets.fishersci.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Biarsenical-Tetracysteine Motif as a Fluorescent Tag for Detection in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FlAsH-EDT2 - Wikipedia [en.wikipedia.org]

- 11. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Distance-Matched Tagging Sequence Optimizes Live-Cell Protein Labeling by a Biarsenical Fluorescent Reagent AsCy3_E - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.ualberta.ca [chem.ualberta.ca]

- 15. Fluorescent labeling of tetracysteine-tagged proteins in intact cells | Springer Nature Experiments [experiments.springernature.com]

- 16. Labeling tetracysteine-tagged proteins with biarsenical dyes for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Specific Biarsenical Labeling of Cell Surface Proteins Allows Fluorescent- and Biotin-tagging of Amyloid Precursor Protein and Prion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. molbiolcell.org [molbiolcell.org]

- 20. neb.com [neb.com]

- 21. agilent.com [agilent.com]

- 22. youtube.com [youtube.com]

- 23. Preparation of the membrane-permeant biarsenicals, FlAsH-EDT2 and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 24. biotium.com [biotium.com]

Illuminating Cellular Machinery: A Technical Guide to Tetracysteine Tag Technology

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of cellular biology and drug discovery, the ability to precisely visualize and track proteins in their native environment is paramount. While fluorescent proteins like GFP have revolutionized protein labeling, their large size can sometimes interfere with the function and trafficking of the protein of interest. Tetracysteine tag technology offers a powerful and minimally disruptive alternative. This system employs a small, genetically encoded peptide tag—typically six to twelve amino acids in length—that can be fused to a target protein. This tag is then recognized with high specificity by cell-permeant, fluorogenic biarsenical dyes, namely FlAsH (Fluorescein Arsenical Hairpin binder) and ReAsH (Resorufin Arsenical Hairpin binder). These dyes are virtually non-fluorescent until they bind to the tetracysteine motif, leading to a dramatic increase in fluorescence and enabling the precise detection of the tagged protein with a high signal-to-noise ratio.[1][2][3] This guide provides an in-depth overview of the core principles, quantitative characteristics, experimental protocols, and applications of this versatile protein labeling technology.

Core Principle: The Biarsenical-Thiol Reaction

The technology is founded on the high-affinity interaction between the two arsenic groups on the FlAsH or ReAsH molecule and the four cysteine residues within the engineered tag.[4][5] The core recognition sequence is Cys-Cys-Xaa-Xaa-Cys-Cys , where 'Xaa' can be any non-cysteine amino acid.[1][6]

The labeling reagents, FlAsH-EDT₂ and ReAsH-EDT₂, are delivered pre-complexed with 1,2-ethanedithiol (B43112) (EDT) to stabilize the arsenic atoms and render the molecule non-fluorescent.[1][4] When the reagent enters a cell and encounters a protein bearing the tetracysteine tag, the EDT molecules are displaced as the four cysteine thiols form stable, covalent bonds with the two arsenic atoms. This binding event constrains the fluorophore's structure, causing it to become highly fluorescent.[4][6][7]

The choice of the two amino acids between the cysteine pairs influences the binding affinity and fluorescence quantum yield. The sequence Cys-Cys-Pro-Gly-Cys-Cys (CCPGCC) is the most common and was optimized to promote a hairpin turn, which is the preferred conformation for binding.[6][7] More recent developments have produced 12-amino-acid motifs, such as FLNCCPGCCMEP , which exhibit even higher affinity and resistance to dissociation by dithiol competitors, allowing for more stringent washing and improved signal clarity.[8][9]

Quantitative Data and Reagent Properties

The selection of FlAsH or ReAsH depends on the specific experimental requirements, such as the desired emission wavelength and compatibility with other fluorophores for multiplexing or Förster Resonance Energy Transfer (FRET) studies. The table below summarizes the key quantitative properties of these reagents when bound to an optimized tetracysteine tag.

| Property | FlAsH-TC Complex | ReAsH-TC Complex | Reference(s) |

| Excitation Max (λex) | ~508 nm | ~593 nm | [3][6][9] |

| Emission Max (λem) | ~528 nm | ~608 nm | [3][6][9] |

| Extinction Coefficient (ε) | ~80,000 M⁻¹cm⁻¹ | Not widely reported | |

| Quantum Yield (Φ) | ~0.5 - 0.79 | ~0.28 - 0.47 | [6][8][9] |

| Dissociation Constant (Kd) | ~10 pM (for CCPGCC) | Slightly weaker than FlAsH | [6] |

| Fluorescence Color | Green | Red | [4] |

| FRET Acceptor From | CFP (Cyan Fluorescent Protein) | GFP, YFP, FlAsH | [3] |

Note: Exact spectral values and quantum yields can vary depending on the specific tetracysteine sequence and the local protein environment.

Experimental Protocols

Protocol 1: Live-Cell Labeling of Tetracysteine-Tagged Proteins

This protocol provides a general procedure for labeling proteins in adherent mammalian cells. Optimization of reagent concentrations and incubation times is recommended for new constructs or cell lines.

Materials:

-

Cells expressing the tetracysteine-tagged protein of interest.

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer.

-

FlAsH-EDT₂ or ReAsH-EDT₂ stock solution (e.g., 2 mM in DMSO).

-

1,2-ethanedithiol (EDT) or 2,3-dimercaptopropanol (BAL) for washing.

-

Reduced serum medium (e.g., Opti-MEM).

Procedure:

-

Cell Preparation: Culture adherent cells on glass-bottom dishes or coverslips suitable for microscopy. Ensure cells are healthy and sub-confluent (60-80%). Transfect cells with the plasmid encoding the tetracysteine-tagged protein 24-48 hours prior to labeling.[4][10]

-

Washing: Gently wash the cells twice with pre-warmed (37°C) HBSS or Opti-MEM to remove culture medium.[4][10]

-

Labeling Solution Preparation: Prepare the labeling solution immediately before use. Dilute the FlAsH-EDT₂ or ReAsH-EDT₂ stock to a final concentration of 0.5-2.0 µM in pre-warmed HBSS or Opti-MEM. It is critical to also include a small amount of free dithiol (e.g., 10 µM EDT) to minimize non-specific binding.[4][11]

-

Incubation: Aspirate the wash buffer from the cells and add the labeling solution. Incubate the cells for 30-60 minutes at 37°C, protected from light.[4][10] Longer incubation times can increase background fluorescence.[4]

-

Washing Off Unbound Reagent: Aspirate the labeling solution. Wash the cells twice with a solution containing a higher concentration of a dithiol competitor. A common wash buffer is HBSS containing 250 µM BAL, incubated for 15 minutes at 37°C.[4] This step is crucial for reducing non-specific background signal. For high-affinity 12-amino-acid tags, more stringent washes can be performed.[8]

-

Final Rinse: Remove the wash solution and rinse the cells once more with pre-warmed HBSS.[4]

-

Imaging: The cells are now ready for live-cell imaging using fluorescence microscopy with appropriate filter sets for FlAsH (similar to FITC/GFP) or ReAsH (similar to Texas Red).[5]

Protocol 2: In-Gel Fluorescence Detection

This method allows for the specific detection of tetracysteine-tagged proteins after separation by SDS-PAGE, providing an alternative to Western blotting.

Materials:

-

Cell lysate containing the tetracysteine-tagged protein.

-

SDS-PAGE loading buffer.

-

FlAsH-EDT₂.

-

Tris(2-carboxyethyl)phosphine (TCEP) to maintain a reducing environment.

-

SDS-PAGE gels and electrophoresis equipment.

-

Fluorescent gel imager.

Procedure:

-

Sample Preparation: Prepare cell lysates using a suitable lysis buffer.

-

Labeling: To the lysate, add FlAsH-EDT₂ to a final concentration of ~1 µM. Crucially, add a reducing agent like TCEP (final concentration ~1 mM) to the labeling reaction to ensure the cysteine thiols in the tag are reduced and available for binding.[12]

-

Incubation: Incubate the mixture for 30-90 minutes at room temperature, protected from light.[12]

-

SDS-PAGE: Add SDS-PAGE loading buffer to the labeled lysate, heat as required, and run the samples on a polyacrylamide gel.

-

Imaging: After electrophoresis, rinse the gel cassette with deionized water.[13] Immediately visualize the gel on a fluorescent imager using an excitation source and emission filter appropriate for fluorescein (B123965) (e.g., ~488 nm excitation, ~530 nm emission).[12][13] The tagged protein will appear as a bright fluorescent band. Total protein can be visualized by subsequent staining with a dye like Coomassie Blue.[12]

Applications in Research and Drug Development

The unique features of the tetracysteine tag—small size, high specificity, and fluorogenic nature—make it a valuable tool for a wide range of applications.

-

Protein Trafficking and Localization: The ability to label proteins in living cells allows for real-time tracking of their movement between subcellular compartments, such as the translocation of proteins from the nucleus to the cytoplasm or the internalization of membrane receptors.[1][10]

-

Pulse-Chase Analysis: By sequentially labeling a protein population first with one biarsenical dye (e.g., ReAsH) and then, after a period of time, with the other (e.g., FlAsH), one can distinguish between older and newly synthesized pools of the protein.[1][14] This is invaluable for studying protein turnover and degradation.

-

FRET-Based Assays: FlAsH can serve as an excellent FRET acceptor for Cyan Fluorescent Protein (CFP), while ReAsH can accept energy from GFP or YFP.[1][3] This enables the study of protein-protein interactions, such as receptor dimerization, or conformational changes within a single polypeptide.[1][15]

-

High-Throughput Screening: The in-gel detection method can be adapted for high-throughput analysis of protein expression in 96-well formats, facilitating screening for compounds that affect protein levels or modifications.[16]

Visualizing GPCR Dimerization and Internalization

A key area where tetracysteine technology has been applied is in the study of G-protein coupled receptors (GPCRs), a major class of drug targets. GPCRs are known to form dimers or oligomers, which can influence their signaling properties. The small size of the tag is less likely to disrupt receptor dimerization compared to larger fluorescent proteins. Researchers can use FRET between a CFP-tagged GPCR and a FlAsH-labeled, tetracysteine-tagged GPCR to detect dimerization at the plasma membrane. Upon agonist stimulation, the internalization of these receptor complexes into endosomes can be tracked in real-time.

Conclusion

Tetracysteine tag technology provides a robust and versatile method for site-specific protein labeling inside living cells. Its primary advantages—the minimal size of the genetic tag and the fluorogenic properties of the biarsenical dyes—allow for the study of protein dynamics with minimal perturbation. From tracking protein movement and turnover to quantifying protein-protein interactions via FRET, this technology is a powerful component of the molecular biologist's toolkit, with significant applications in basic research and the development of novel therapeutics. While challenges such as potential off-target binding exist, optimized high-affinity tags and stringent wash protocols have greatly enhanced the specificity and signal-to-noise ratio, solidifying its place as a key labeling strategy.

References

- 1. Fluorescent labeling of tetracysteine-tagged proteins in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Preparation of the membrane-permeant biarsenicals, FlAsH-EDT2 and ReAsH-EDT2 for fluorescent labeling of tetracysteine-tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ReAsH/FlAsH Labeling and Image Analysis of Tetracysteine Sensor Proteins in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. assets.fishersci.com [assets.fishersci.com]

- 6. chem.ualberta.ca [chem.ualberta.ca]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 9. FlAsH-EDT2 - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. bioorganic-chemistry.com [bioorganic-chemistry.com]

- 12. The Biarsenical-Tetracysteine Motif as a Fluorescent Tag for Detection in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. researchgate.net [researchgate.net]

- 15. GPCR dimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Detection of tetracysteine-tagged proteins using a biarsenical fluorescein derivative through dry microplate array gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-Step ReAsH-EDT2 Labeling Protocol for Mammalian Cells

Application Note & Protocol

Introduction

The ability to visualize proteins within their native cellular environment is crucial for understanding their function, localization, and dynamics. The ReAsH-EDT2 labeling system offers a powerful method for fluorescently tagging proteins in live mammalian cells. This technology relies on the high-affinity binding of the biarsenical dye, ReAsH, to a small, genetically encoded tetracysteine (TC) tag (e.g., Cys-Cys-Pro-Gly-Cys-Cys) fused to a protein of interest.[1][2] Upon binding, the this compound complex becomes highly fluorescent, emitting a red signal that can be readily detected by fluorescence microscopy.[2] This system provides a valuable alternative to larger fluorescent protein tags like GFP, as the small size of the TC-tag (6 amino acids) is less likely to interfere with the protein's function or localization.[2]

This document provides a detailed, step-by-step protocol for labeling tetracysteine-tagged proteins in mammalian cells using this compound. It is intended for researchers, scientists, and drug development professionals engaged in live-cell imaging and protein analysis.

Principle of this compound Labeling

The this compound labeling technology is based on the specific interaction between the biarsenical ReAsH dye and a tetracysteine motif engineered into the target protein.[1] The ReAsH dye is delivered to the cells in a complex with 1,2-ethanedithiol (B43112) (EDT2), which keeps the dye in a non-fluorescent state and facilitates its passage across the cell membrane. Inside the cell, the ReAsH molecule is exchanged from EDT2 to the higher-affinity tetracysteine tag on the protein of interest. This binding event triggers a significant increase in the fluorescence of the ReAsH dye, allowing for specific visualization of the tagged protein.

Experimental Workflow

The overall workflow for this compound labeling of mammalian cells consists of several key stages, from cell preparation to final imaging.

Caption: Experimental workflow for this compound labeling of mammalian cells.

Materials and Reagents

| Reagent/Material | Supplier (Example) | Catalog Number (Example) |

| This compound | Thermo Fisher Scientific | T34561 |

| 1,2-ethanedithiol (EDT) | Sigma-Aldrich | 398020 |

| 2,3-dimercaptopropanol (BAL) | Sigma-Aldrich | M6125 |

| Hank's Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |

| Opti-MEM I Reduced Serum Medium | Thermo Fisher Scientific | 31985062 |

| Plasmid with TC-tagged gene | N/A | User-generated |

| Mammalian cell line | ATCC | N/A |

| Transfection reagent | Thermo Fisher Scientific | L3000015 |

| Live-cell imaging slides/dishes | Various | N/A |

| Fluorescence microscope | Various | N/A |

Detailed Protocol

This protocol is a general guideline and may require optimization for specific cell lines and proteins of interest.

1. Cell Preparation and Transfection

1.1. Culture your mammalian cell line of choice using standard cell culture techniques. Plate the cells directly onto live-cell imaging slides or dishes to be ready for transfection. 1.2. Transfect the cells with a plasmid encoding your protein of interest fused with a tetracysteine tag (e.g., CCPGCC). The choice of transfection reagent and protocol should be optimized for your specific cell line. 1.3. Allow for protein expression for a minimum of 24 hours post-transfection before proceeding with labeling. Optimal expression time may vary depending on the protein and expression vector.

2. Preparation of Labeling and Wash Solutions

-

This compound Stock Solution (e.g., 1 mM): Prepare a 1 mM stock solution of this compound in dry DMSO and store it protected from light.

-

EDT Stock Solution (e.g., 10 mM): Prepare a 10 mM stock solution of 1,2-ethanedithiol (EDT) in dry DMSO.

-

BAL Wash Buffer (250 µM): Prepare a solution of 250 µM 2,3-dimercaptopropanol (BAL) in a suitable buffer like HBSS or Opti-MEM. This solution should be prepared fresh.

-

This compound Labeling Solution (0.5-2 µM): Just prior to use, dilute the this compound stock solution and the EDT stock solution into pre-warmed (37°C) HBSS or Opti-MEM to the desired final concentrations. A common starting point is 1 µM this compound and 10 µM EDT. It is crucial to add the EDT to the buffer before adding the this compound.

| Solution | Component | Stock Concentration | Final Concentration | Solvent/Buffer |

| This compound Labeling Solution | This compound | 1 mM | 0.5 - 2 µM | HBSS or Opti-MEM |

| 1,2-ethanedithiol (EDT) | 10 mM | 10 µM | ||

| BAL Wash Buffer | 2,3-dimercaptopropanol (BAL) | N/A | 250 µM | HBSS or Opti-MEM |

3. Labeling Procedure

3.1. One to two days after transfection, gently rinse the cells with pre-warmed (37°C) HBSS. 3.2. Gently add the freshly prepared this compound labeling solution to the cells. 3.3. Incubate the cells for exactly 30 minutes at 37°C in a tissue culture incubator. Longer incubation times can significantly increase background fluorescence. Optimization of labeling time (15-90 minutes) and this compound concentration (0.5-2 µM) may be necessary for new constructs.

4. Washing Steps

4.1. Gently aspirate the labeling solution from the cells. 4.2. Replace the labeling solution with pre-warmed BAL Wash Buffer. 4.3. Incubate for 15 minutes at 37°C. This step is critical for reducing non-specific background fluorescence. 4.4. Remove the wash solution by gentle aspiration and replace it with pre-warmed HBSS.

5. Imaging

5.1. The cells are now ready for live-cell imaging using a fluorescence microscope. 5.2. For ReAsH, typical excitation is around 593 nm and emission is around 608 nm. 5.3. It is recommended to image the cells live, as fixation with paraformaldehyde can increase non-specific biarsenical dye fluorescence. If fixation is necessary, it should be performed after the labeling and washing steps. 5.4. For quantitative analysis, it is advisable to collect images in a 12-bit or higher format to capture a greater dynamic range of pixel intensities.

Optimization and Controls

-

Concentration Optimization: The optimal concentration of this compound can vary (from 1 µM to 10 µM) depending on the expression level of the tagged protein and the cell type.

-

Time Optimization: The ideal labeling time can range from 30 to 60 minutes. It is recommended to perform a time-course experiment to determine the optimal signal-to-noise ratio.

-

Negative Control: To determine the level of background fluorescence, it is important to include a control of untransfected cells or cells transfected with a vector lacking the tetracysteine tag.

Signaling Pathway Visualization Example

The this compound labeling system can be employed to study various cellular processes, including protein trafficking and localization within signaling pathways. For instance, one could visualize the translocation of a TC-tagged transcription factor from the cytoplasm to the nucleus upon pathway activation.

Caption: Visualization of a signaling pathway using ReAsH-labeled protein.

Troubleshooting

| Problem | Possible Cause | Solution |

| High Background Fluorescence | - Incomplete washing- Labeling time too long- this compound concentration too high | - Ensure proper washing with BAL solution- Optimize and reduce labeling time- Titrate this compound concentration |

| No/Weak Fluorescent Signal | - Low protein expression- Inactive this compound reagent- Incorrect filter sets for imaging | - Confirm protein expression by other methods (e.g., Western blot)- Use fresh or properly stored this compound- Use appropriate excitation/emission filters for ReAsH |

| Cell Toxicity | - High concentration of this compound or other reagents | - Reduce the concentration of labeling and wash reagents- Minimize exposure time |

Conclusion

The this compound labeling system provides a robust and versatile tool for the fluorescent labeling of proteins in living mammalian cells. By following this detailed protocol and optimizing the key parameters, researchers can achieve specific and bright labeling of their tetracysteine-tagged proteins of interest, enabling a wide range of live-cell imaging applications to study protein dynamics and function.

References

Application Notes and Protocols for Pulse-Chase Labeling with ReAsH-EDT2 and FlAsH-EDT2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pulse-chase analysis is a powerful technique used to track the temporal and spatial dynamics of a protein of interest within living cells. This method allows for the differentiation between pre-existing and newly synthesized populations of a protein, providing insights into processes such as protein trafficking, degradation, and life cycle. The use of biarsenical dyes, FlAsH-EDT2 (green fluorescence) and ReAsH-EDT2 (red fluorescence), in conjunction with a genetically encoded tetracysteine (TC) tag, offers a versatile and specific method for conducting pulse-chase experiments.[1][2][3][4]